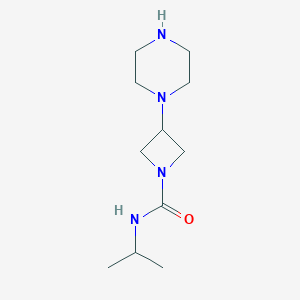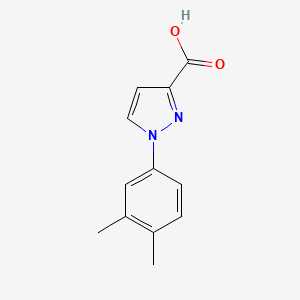
1-(3,4-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 3-position
Méthodes De Préparation
The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of chalcones with hydrazine hydrate. For instance, a solvent-free one-pot cyclization and acetylation of chalcones can be employed, where substituted chalcones react with hydrazine hydrate and acetic anhydride in the presence of a catalyst such as fly-ash: PTS under microwave irradiation . This method yields the desired pyrazole derivatives with good efficiency.
Analyse Des Réactions Chimiques
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents on the phenyl ring.
Amidation: The carboxylic acid group can react with amines to form amides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrazole derivatives, including this compound, have shown antimicrobial and antioxidant activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary based on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the dimethyl substitution on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains chlorine substituents instead of methyl groups, leading to different electronic and steric effects.
1-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently on the pyrazole ring, which can influence its reactivity and interactions.
These comparisons help in understanding the structure-activity relationships and the unique properties of this compound.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
FCAGQGOYDACHQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C=CC(=N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


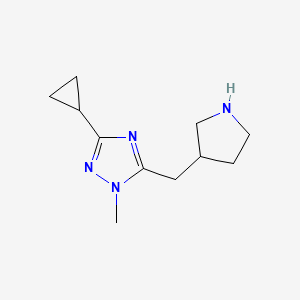
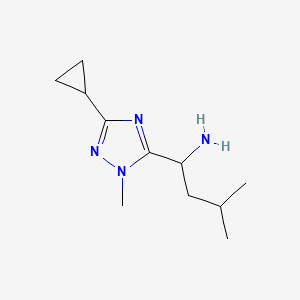
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)
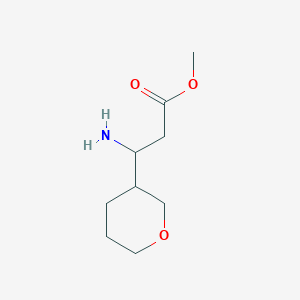
![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
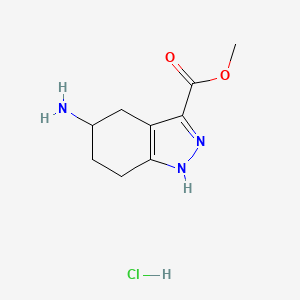
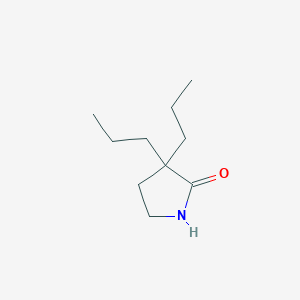
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)

